molecular formula C11H18N2O5 B2831091 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid CAS No. 132757-20-1

4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid

Cat. No.: B2831091
CAS No.: 132757-20-1
M. Wt: 258.274
InChI Key: OSDJTBDQUFFDTG-UHFFFAOYSA-N
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Description

“4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . It is generally the first option for protecting an amino function in a synthetic project .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O/DMAP has also been investigated . This procedure requires intermediary esterification .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . In peptide synthesis, Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It is ranked as “one of the most commonly used protective groups for amines” .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(Boc-amino)-2-oxopyrrolidine-1-acetic acid plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the efficient synthesis of carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines. This process involves heating 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes under reflux in acetic acid in the presence of pyrrolidine, reacting with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile to form new derivatives of [1,2,3]triazolo[4,5-b]pyridine (Syrota et al., 2020).

Deprotection in Synthesis

This compound is also involved in the synthesis of potent and selective neuronal nitric oxide synthase inhibitors, where its deprotection plays a key role. Acetic acid facilitates the debenzylation of N-Boc and N-Bn double protected 2-aminopyridinomethylpyrrolidine derivatives, which is a critical step in the synthesis process (Ji et al., 2012).

Building Blocks for Peptidomimetics

Moreover, this compound derivatives are utilized as building blocks for the synthesis of peptidomimetics. For example, 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, an unnatural amino acid, shows promise in applications as a building block for the synthesis of peptidomimetics (Bissyris et al., 2005).

Coordination Polymers

Additionally, this compound finds application in the formation of coordination polymers. Reaction of Ni(NCS)2 with 4-(Boc-amino)pyridine in acetonitrile leads to the formation of a new coordination polymer with significant structural and magnetic properties (Suckert et al., 2017).

Synthesis of Redox-active Amino Acids

This compound derivatives are also used in the synthesis of redox-active amino acids for incorporation into peptide assemblies to study photoinitiated electron or energy transfer, highlighting its versatility in chemical synthesis (McCafferty et al., 1995).

Mechanism of Action

The amine attacks a carbonyl site on di-tert-butyl dicarbonate resulting in tert-butyl carbonate leaving as a leaving group . Tert-Butyl carbonate picks up the proton from the protonated amine . Tert-Butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

Safety and Hazards

When handling “4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid”, it is recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation .

Future Directions

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This catalyst can be readily recycled . No competitive side reactions such as formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDJTBDQUFFDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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